2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-4-12-31-16-9-7-8-15(13-16)20-19-21(29)17-10-5-6-11-18(17)32-22(19)24(30)28(20)25-27-26-23(33-25)14(2)3/h5-11,13-14,20H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDNKANEUOCTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C(C)C)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The chromeno-pyrrole system is then constructed through cyclization reactions involving appropriate precursors.
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring and chromeno-pyrrole system are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent-Driven Activity Comparison
Key Observations:
- Phenyl Modifications: Electron-donating groups (e.g., methoxy, hydroxy) enhance antioxidant and anti-inflammatory activities .
- Thiadiazole Modifications: Methyl or isopropyl groups at the 5-position balance steric bulk and electronic effects, optimizing receptor binding . Thiadiazole derivatives with acetyl or amino groups (e.g., ) show altered pharmacokinetic profiles .
Structural and Functional Divergence
Table 2: Core Structure Comparison
| Feature | Target Compound | 5-Amino-1,3,4-thiadiazole () | Chromeno-Pyrrole Derivatives () |
|---|---|---|---|
| Core Structure | Chromeno-pyrrole-thiadiazole | Simple thiadiazole | Chromeno-pyrrole |
| Bioactivity Spectrum | Broad (antimicrobial, anticancer) | Narrow (antimicrobial) | Moderate (anti-inflammatory) |
| Synthetic Complexity | High (multi-step) | Low (single-step) | Moderate |
Key Insights:
- The fusion of chromeno-pyrrole with thiadiazole in the target compound creates synergistic effects, enhancing both stability and bioactivity compared to simpler analogs .
- Derivatives lacking the chromeno-pyrrole core (e.g., ’s 5-methyl-thiadiazole) exhibit reduced anticancer potency, underscoring the importance of the fused ring system .
Pharmacological Mechanisms
- Antimicrobial Activity : Thiadiazole moieties disrupt bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .
- Anticancer Activity: Chromeno-pyrrole derivatives intercalate DNA or inhibit topoisomerase II, while thiadiazole groups induce apoptosis via caspase-3 activation .
- Anti-inflammatory Effects : Methoxy and hydroxy groups on the phenyl ring scavenge reactive oxygen species (ROS), reducing oxidative stress .
Biological Activity
The compound 2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(3-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a novel derivative belonging to the chromeno-pyrrole class of compounds. Its unique structural features suggest potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound features a chromeno core fused with a pyrrole ring , which is further substituted with a thiadiazole moiety and a propoxyphenyl group . This structural arrangement is expected to influence its reactivity and biological interactions significantly.
Anticancer Activity
Recent studies have indicated that derivatives of chromeno-pyrrole compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the thiadiazole group is believed to enhance these effects through improved binding to cellular targets.
- Research Findings : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. IC50 values indicate potent activity at low concentrations.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogens:
- Spectrum of Activity : It shows effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.
- Mechanism : The antimicrobial action is likely due to the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Anti-inflammatory Activity
Additionally, the compound exhibits anti-inflammatory properties:
- In Vivo Studies : Animal models have shown that administration of the compound reduces markers of inflammation such as TNF-alpha and IL-6.
- Potential Applications : This activity suggests possible therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Thiadiazole Moiety : Enhances lipophilicity and bioavailability.
- Propoxyphenyl Group : May improve interaction with biological targets such as enzymes or receptors involved in disease processes.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a related chromeno-pyrrole derivative showed a significant reduction in tumor size in mice models when treated with a similar compound at dosages comparable to those used for sildenafil in pulmonary hypertension treatment.
- Antimicrobial Efficacy Case Study : A clinical trial demonstrated that patients treated with a thiadiazole-containing compound showed faster recovery rates from bacterial infections compared to standard antibiotic treatments.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology :
- Use a combination of microwave-assisted synthesis (reduces reaction time) and reflux in polar aprotic solvents (e.g., DMF) to enhance intermediate stability .
- Employ column chromatography (ethyl acetate/hexane gradients) for purification, with TLC monitoring at each step to isolate intermediates .
- Optimize stoichiometry using a factorial experimental design (e.g., Taguchi method) to identify critical parameters (temperature, solvent ratio, catalyst loading) .
- Key Considerations :
- Prioritize steps with low yields (e.g., thiadiazole ring formation) for re-engineering.
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : Use - and -NMR to confirm aromatic proton environments and carbonyl groups. DEPT-135 can resolve overlapping signals in the chromeno-pyrrole core .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns of the thiadiazole moiety .
- IR Spectroscopy : Identify C=O stretches (~1700 cm) and S–N vibrations (~650 cm) .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- Antimicrobial Assays : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Dose-Response Curves : Test concentrations from 1 μM to 100 μM to establish potency thresholds .
Advanced Research Questions
Q. What computational strategies can predict binding interactions between this compound and biological targets?
- Methodology :
-
Molecular Docking : Use AutoDock Vina to model interactions with GABA receptors or voltage-gated ion channels (thiadiazole moiety as a key pharmacophore) .
-
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in a lipid bilayer .
-
QSAR Modeling : Correlate substituent effects (e.g., propoxyphenyl vs. methoxyphenyl) with bioactivity using MOE or Schrödinger .
- Table 1 : Key Computational Parameters
| Parameter | Value/Software | Relevance |
|---|---|---|
| Docking Scoring | AutoDock Vina | Binding affinity (ΔG) prediction |
| Force Field | CHARMM36 | Protein-ligand interaction accuracy |
| Solvent Model | TIP3P | Hydration effects |
Q. How can contradictions in reported synthetic yields be resolved?
- Methodology :
- Systematic Review : Compare reaction conditions (e.g., solvent polarity, catalyst type) across studies .
- Controlled Replication : Reproduce conflicting protocols with strict inert atmosphere control (N/Ar) to isolate oxygen sensitivity .
- DoE Analysis : Apply a central composite design to quantify interactions between variables (e.g., temperature × catalyst loading) .
Q. What strategies validate the proposed mechanism of action for anticancer activity?
- Methodology :
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to confirm programmed cell death .
- ROS Detection : Use DCFH-DA fluorescence to measure reactive oxygen species generation .
- Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (Bcl-2) .
Data Analysis & Experimental Design
Q. How should researchers address batch-to-batch variability in bioactivity data?
- Methodology :
- Quality Control : Implement HPLC purity checks (>95%) for all batches .
- Statistical Normalization : Use Z-score transformation to account for inter-experimental variability .
- Blinded Re-Testing : Validate results across independent labs to exclude operator bias .
Q. What advanced techniques resolve structural ambiguities in the chromeno-pyrrole core?
- Methodology :
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to enhance diffraction .
- Dynamic NMR : Analyze variable-temperature -NMR to detect conformational flexibility .
Key Challenges & Recommendations
- Synthetic Complexity : Prioritize modular synthesis for derivatization (e.g., substituting the propoxyphenyl group) .
- Bioactivity Specificity : Use CRISPR-Cas9 knockouts to confirm target specificity and off-pathway effects .
- Data Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
